molecular formula C19H25N5O3 B7170140 N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide

N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide

Cat. No.: B7170140
M. Wt: 371.4 g/mol
InChI Key: UUCYDAAAWKGNDV-UHFFFAOYSA-N
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Description

N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a morpholine ring, a pyrazole ring, and a phenylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c25-18(12-16-4-2-1-3-5-16)20-14-19(26)22-17-13-21-24(15-17)7-6-23-8-10-27-11-9-23/h1-5,13,15H,6-12,14H2,(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCYDAAAWKGNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)NC(=O)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Morpholine Group: The pyrazole intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholine group.

    Formation of the Amide Bond: The final step involves the coupling of the pyrazole-morpholine intermediate with 2-phenylacetyl chloride in the presence of a base like triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine or pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or potassium carbonate.

Major Products

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]-2-oxoethyl]-2-phenylacetamide: shares similarities with other compounds containing morpholine, pyrazole, and phenylacetamide moieties, such as:

Uniqueness

  • Structural Features : The combination of morpholine, pyrazole, and phenylacetamide groups in a single molecule provides unique chemical properties and potential biological activities.
  • Biological Activity : Its specific interactions with molecular targets may differ from those of similar compounds, leading to distinct pharmacological profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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